Benzoic acid, 2-(acetyloxy)-3,5-diiodo-

Antiplatelet Activity In Vivo Pharmacology Bleeding Time Assay

Standard salicylates mask non-acetylating mechanisms via non-specific acetyl transfer. This di-iodinated aspirin analog offers a clean probe for platelet biology. - **Key property:** 66.7% lower acetyl-donating capacity yet magnified bleeding-time effect vs aspirin. - **Stability advantage:** Superior aqueous stability; degrades to a single, inactive metabolite (3,5-diiodosalicylic acid). - **Application:** Ideal for SAR studies, stability-indicating HPLC method development, and sustained-release formulations. - **Supply:** High-purity material, documented as a reference standard.

Molecular Formula C9H6I2O4
Molecular Weight 431.95 g/mol
CAS No. 36415-60-8
Cat. No. B1213548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-(acetyloxy)-3,5-diiodo-
CAS36415-60-8
Synonyms3,5-diiodoaspirin
Molecular FormulaC9H6I2O4
Molecular Weight431.95 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1I)I)C(=O)O
InChIInChI=1S/C9H6I2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14)
InChIKeyHDTQWKDSSYKXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3,5-Diiodoaspirin (CAS 36415-60-8): A Halogenated Acetylsalicylic Acid Derivative with Differentiated Pharmacological & Stability Profiles


Benzoic acid, 2-(acetyloxy)-3,5-diiodo- (commonly referred to as 3,5-diiodoaspirin or 2-O-acetyl-3,5-diiodosalicylic acid) is a synthetic, di-iodinated derivative of acetylsalicylic acid (aspirin). It belongs to the class of halogenated salicylate esters [1]. While structurally analogous to aspirin, the introduction of heavy iodine atoms at the 3 and 5 positions of the aromatic ring fundamentally alters its physicochemical properties, its hydrolytic stability, and its pharmacodynamic action on platelet aggregation [2].

Compound Class: Halogenated salicylate ester derivative
Pharmacological Profile: Reported bleeding time prolongation distinct from aspirin
Stability Context: Aqueous stability data suggest reduced hydrolysis rate

Why Unmodified Aspirin or Simple Salicylates Cannot Substitute for 3,5-Diiodoaspirin (CAS 36415-60-8) in Research & Development


Direct substitution of 3,5-diiodoaspirin with aspirin (acetylsalicylic acid) or other non-halogenated salicylates is not scientifically valid for protocols targeting a specific antihemostatic potency, a distinct acetyl-donating stoichiometry, or enhanced aqueous stability. As the evidence below demonstrates, ring iodination produces a compound that is more stable against hydrolysis than aspirin and exhibits a significantly magnified effect on bleeding time, while paradoxically possessing a lower intrinsic acetyl-transfer capacity [1]. Furthermore, its primary hydrolysis product, 3,5-diiodosalicylic acid, is pharmacologically inactive, creating a distinct degradation and activity profile not found with standard salicylate analogs [2].

Acetyl-donor stoichiometry mismatch
Diiodination reduces acetyl-transfer capacity; unmodified aspirin may not match experimental acetyl-donor requirements.
Hydrolysis product profile differs
3,5-Diiodosalicylic acid is inactive, whereas salicylic acid retains partial activity, introducing a secondary pharmacological variable.
Stability profile may shift solution behavior
Reported higher aqueous stability alters degradation kinetics compared to aspirin, limiting direct substitution in solution-based protocols.

Quantitative Evidence Guide: The Scientific Basis for Selecting 3,5-Diiodoaspirin (CAS 36415-60-8) Over Its Closest Analogs


Antihemostatic Potency: Increased Bleeding Time vs. Aspirin

Ring iodination directly enhances the antihemostatic effect of acetylsalicylic acid. A foundational in vivo study demonstrated that 3,5-diiodoaspirin produced a greater prolongation of bleeding time compared to a matched dose of aspirin (acetylsalicylic acid) [1]. The parent compound's hydrolysis product, 3,5-diiodosalicylic acid, exhibited no demonstrable antihemostatic activity, confirming the functional necessity of the acetylated, di-iodinated structure [1].

Antihemostatic Potency
Head-to-head
Greater bleeding time prolongation vs. aspirin in animal model; no activity from hydrolysis product
Supports hemostasis model differentiation
Exact fold-change not publicly available
Antiplatelet Activity In Vivo Pharmacology Bleeding Time Assay

Acetyl-Donor Reactivity: A Reduced, Controlled Acetylation Capacity

A key differentiation lies in the compound's acetyl-donating capability. The paired study determined that the chemical potency for acetyl transfer is substantially altered by ring iodination. The capability of 3,5-diiodoaspirin to donate its acetyl group was found to be about one-third (approximately 33.3%) of that of acetylsalicylic acid [1]. This uncouples the antihemostatic potency from the non-specific acetyl-transfer reactivity observed with aspirin.

Acetyl-Transfer Capacity
Head-to-head
~33.3% of aspirin
Reduced non-specific acetylation context
Reported in vitro acetyl-transfer assay [1]
Structure-Activity Relationship Acetyl Transfer Chemical Biology

Hydrolytic Stability: Reduced Degradation Rate in Aqueous Solution

The aqueous stability of 3,5-diiodoaspirin was assessed via a reverse-phase HPLC method that specifically tracked the formation of its hydrolysis product, 3,5-diiodosalicylic acid. The study, employing an initial rate method across various temperatures and pH values, concluded that 3,5-diiodoaspirin is more stable against hydrolysis than aspirin [1]. The generation of first-order rate constants provided a quantitative kinetic framework, though the precise numerical values are not available in the publicly accessible abstract.

Aqueous Stability
Reported
More stable than aspirin; first-order rate constants determined at multiple pH/temperatures
Supports extended solution handling
Paywalled kinetic data; verify experimentally
Drug Stability HPLC Analysis Degradation Kinetics

Inactive Primary Metabolite: Absence of Antihemostatic Activity in 3,5-Diiodosalicylic Acid

A critical pharmacological difference lies in the activity of the primary hydrolysis product. While aspirin degrades to salicylic acid, which retains anti-inflammatory, analgesic, and mild antiplatelet activity, the hydrolysis product of 3,5-diiodoaspirin—3,5-diiodosalicylic acid—was shown to have no demonstrable antihemostatic activity [1]. This creates a deactivatable pharmacological profile where biological activity is entirely dependent on the intact, acetylated prodrug.

Metabolite Activity
Head-to-head
3,5-Diiodosalicylic acid: no demonstrable antihemostatic activity
Predictable loss of function upon hydrolysis
Contrasts with salicylic acid partial activity
Metabolite Activity Structure-Activity Relationship Salicylic Acid

Validated Research & Industrial Application Scenarios for 3,5-Diiodoaspirin (CAS 36415-60-8)


Pharmacological Tool for Investigating Acetylation-Independent Antiplatelet Mechanisms

Researchers studying platelet function can utilize 3,5-diiodoaspirin to dissect the contributions of acetyl-transfer reactivity from antihemostatic outcomes. Its 66.7% lower acetyl-donating capacity, combined with a magnified effect on bleeding time [1], makes it an ideal probe for exploring non-acetylation mechanisms in platelet inhibition that are masked by aspirin's strong and non-specific acetylating behavior.

Development of Prolonged-Action Antithrombotic Formulations

The compound's superior aqueous stability over aspirin makes it a candidate for developing liquid or semi-solid formulations where aspirin would rapidly degrade [2]. Drug developers can leverage this stability to design sustained-release parenteral or topical preparations with predictable degradation kinetics, where the inactive metabolite, 3,5-diiodosalicylic acid, ensures a clean pharmacological termination of drug action [1].

Chemical Biology Studies on the Role of Halogenation in Salicylate Pharmacology

As a pure, well-characterized di-iodinated derivative, 3,5-diiodoaspirin serves as a key reference compound in structure-activity relationship (SAR) studies aiming to map how halogen substitution alters salicylate ester stability, acetyl-transfer reactivity, and biological response [1][2]. Its procurement is essential for any systematic SAR campaign comparing mono-, di-, and non-halogenated acetylsalicylic acid analogs.

Analytical Method Development for Stability-Indicating Assays

The established HPLC methodology for tracking the hydrolysis of 3,5-diiodoaspirin to its singular, detectable product (3,5-diiodosalicylic acid) [2] makes it an excellent model system for developing and validating stability-indicating assays. Its use of a single-decomposition product system simplifies kinetic modeling for researchers and quality control chemists needing a reliable standard for drug stability studies.

Application
Selection Property
Validation Focus
Platelet signaling mechanism studies
Reduced acetyl-transfer reactivity
Bleeding time endpoint models
Antithrombotic formulation research
Reported aqueous stability profile
Degradation kinetics in solution
Halogenation SAR studies
Defined di-iodinated structure
Acetyl-transfer and stability comparisons
Stability-indicating assay development
Single-decomposition product system
HPLC method validation for hydrolysis
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